molecular formula C21H32N2O2 B12475907 2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole

2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole

Cat. No.: B12475907
M. Wt: 344.5 g/mol
InChI Key: NVVLMJSEXVMBJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the 1,4-dioxane moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole is unique due to the presence of the 1,4-dioxane moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives .

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole

InChI

InChI=1S/C21H32N2O2/c1(3-5-7-11-18-17-24-15-16-25-18)2-4-6-8-14-21-22-19-12-9-10-13-20(19)23-21/h9-10,12-13,18H,1-8,11,14-17H2,(H,22,23)

InChI Key

NVVLMJSEXVMBJQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CCCCCCCCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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